n,n'-Dipropylhexane-1,6-diamine
Overview
Description
N,N’-Dipropylhexane-1,6-diamine: is a chemical compound with the molecular formula C12H28N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Amination of Hexane-1,6-diamine: One common method involves the reaction of hexane-1,6-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Hexane-1,6-diamine and propyl bromide or propyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Procedure: The hexane-1,6-diamine is dissolved in a suitable solvent, such as ethanol or methanol, and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction.
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Industrial Production Methods:
Large-Scale Synthesis: Industrial production of N,N’-dipropylhexane-1,6-diamine often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Purification: The crude product is typically purified by distillation or recrystallization to obtain high-purity N,N’-dipropylhexane-1,6-diamine.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Dipropylhexane-1,6-diamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Tertiary amines.
Scientific Research Applications
Chemistry:
Polymer Synthesis: N,N’-Dipropylhexane-1,6-diamine is used as a chain extender or curing agent in the production of polyamides, polyurethanes, and epoxies.
Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceuticals: Some diamines exhibit biological activity and are being explored for their potential as pharmaceuticals.
Industry:
Adhesives and Coatings: The compound is used in the formulation of adhesives and coatings due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of N,N’-dipropylhexane-1,6-diamine depends on its specific application. In polymer synthesis, it acts as a chain extender, reacting with diisocyanates to form polyurethanes. The amine groups participate in nucleophilic addition reactions with the isocyanate groups, forming urethane linkages.
In a biological context, if used in drug development, the mechanism might involve interaction with a target protein or enzyme. The amine groups can form hydrogen bonds or ionic interactions with the active site of the target, modulating its activity.
Comparison with Similar Compounds
Hexane-1,6-diamine: A simpler diamine with two primary amine groups attached to a hexane backbone.
N,N’-Diethylhexane-1,6-diamine: Similar structure but with ethyl groups instead of propyl groups.
N,N’-Dimethylhexane-1,6-diamine: Contains methyl groups instead of propyl groups.
Comparison:
- The longer propyl chains provide greater hydrophobic character, which can be advantageous in certain applications such as polymer synthesis and surface coatings.
N,N’-Dipropylhexane-1,6-diamine: has longer alkyl chains compared to its methyl and ethyl counterparts, which can influence its solubility, reactivity, and physical properties.
Properties
IUPAC Name |
N,N'-dipropylhexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATUUAQLQWALQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCCCNCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301248 | |
Record name | n,n'-dipropylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-82-7 | |
Record name | NSC142014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n'-dipropylhexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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